molecular formula C21H24N2O3S B2990035 N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1090554-34-9

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No. B2990035
CAS RN: 1090554-34-9
M. Wt: 384.49
InChI Key: YOMGJUHLYPSPPC-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Cyclopropanation and GABA B Antagonists

Research by Midura and Mikołajczyk (2002) explores the asymmetric cyclopropanation of chiral vinyl sulfoxides, leading to the synthesis of enantiomerically pure cyclopropane-phosphonic acid, a constrained analog of the GABA B antagonist, phaclofen. This study underscores the significance of cyclopropane motifs in developing pharmaceutical agents targeting the GABAergic system (Midura & Mikołajczyk, 2002).

Palladium-Catalyzed Nucleophilic Substitutions

Stolle et al. (1992) detail the palladium(0)-catalyzed nucleophilic substitutions of cyclopropyl esters and chlorides, which afford high synthetic potential building blocks. This work illustrates the versatility of cyclopropyl-containing compounds in organic synthesis and their potential for creating complex molecular architectures (Stolle et al., 1992).

Synthesis and Antimicrobial Evaluation

Darwish et al. (2014) report the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety with promising antimicrobial properties. This research highlights the utility of sulfonamide groups in the development of new antimicrobial agents, suggesting a potential application area for compounds with similar functional groups (Darwish et al., 2014).

Opioid Kappa Agonists Development

Research by Costello et al. (1991) into the synthesis and evaluation of N-substituted acetamide derivatives as opioid kappa agonists demonstrates the therapeutic potential of cyclopropyl and phenylacetamide derivatives in pain management and addiction medicine (Costello et al., 1991).

Cyclization of Ortho-Cyclopropylphenylacetamides

Lebedev et al. (1998) studied the electron impact-induced cyclization of ortho-cyclopropylphenylacetamides, leading to the synthesis of benzoxazines. This research provides insight into the cyclization reactions of cyclopropyl-containing compounds, relevant for the development of novel chemical entities with potential pharmacological activities (Lebedev et al., 1998).

properties

IUPAC Name

N-[cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-16-7-9-17(10-8-16)13-14-27(25,26)22-15-20(24)23-21(19-11-12-19)18-5-3-2-4-6-18/h2-10,13-14,19,21-22H,11-12,15H2,1H3,(H,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGJUHLYPSPPC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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